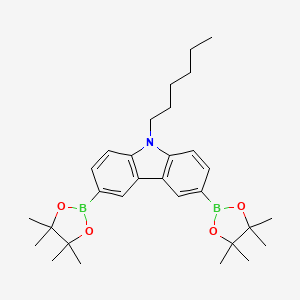

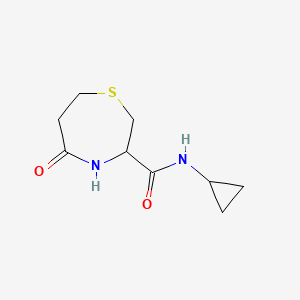

![molecular formula C20H17FN4O2S B2757788 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide CAS No. 894028-39-8](/img/structure/B2757788.png)

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

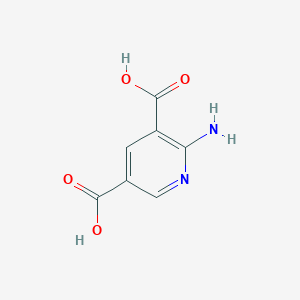

“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar thiazolo[3,2-b][1,2,4]triazole compounds has been reported in the literature. An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis

The molecular structure of similar thiazolo[3,2-b][1,2,4]triazole compounds has been established using single crystal X-ray diffraction . This technique allows for the determination of the exact molecular structure, including the positions of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazole compounds typically involve the reaction of dibenzoylacetylene and triazole derivatives . The exact reactions for the synthesis of “N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide” are not provided in the search results.Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including thiazolo [3,2-a]pyridines, have shown promise as antimicrobial agents. Recent studies have explored the inhibitory effects of these compounds against various microorganisms. Investigating the antimicrobial potential of our compound could provide valuable insights for combating bacterial and fungal infections.

Antitumor Properties

Thiazolopyridines have been investigated for their antitumor activity. Although research on thiazolo [3,2-a]pyridines is still in its early stages, some compounds within this class have demonstrated antitumor effects . Further exploration of our compound’s impact on cancer cells could contribute to the development of novel anticancer therapies.

Apoptosis Modulation

Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis. Certain thiazolopyridines have been studied as potential apoptosis modulators . Investigating whether our compound influences apoptotic pathways could reveal its therapeutic potential in diseases related to cell survival and death.

DNA Gyrase Inhibition

DNA gyrase is an essential enzyme involved in DNA replication and repair. Some thiazolo [3,2-a]pyridines have been identified as inhibitors of DNA gyrase . Understanding whether our compound interacts with this enzyme could shed light on its mechanism of action and potential clinical applications.

SARS-CoV-2 Glycoprotein Interaction

Given the ongoing global pandemic, researchers have explored compounds that interact with SARS-CoV-2 proteins. Thiazolo [3,2-a]pyridines have been investigated as potential inhibitors of the SARS-CoV-2 glycoprotein . Studying our compound’s interaction with viral proteins may contribute to antiviral drug development.

Functional Organic Materials

Beyond biological applications, thiazolopyridines are valuable as functional organic materials . Researchers have explored their use in various contexts, such as optoelectronics, sensors, and materials science. Investigating our compound’s properties in these applications could open up new avenues for material design.

Future Directions

The future directions for research on “N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The design and structure-activity relationship of bioactive molecules could also be a focus of future research .

Mechanism of Action

Target of Action

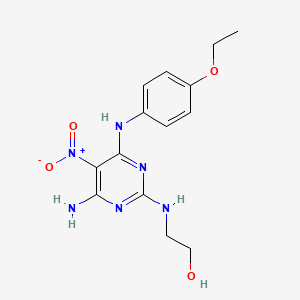

Similar compounds with thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones structure have been reported to exhibit various biological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .

Mode of Action

It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Compounds with similar structures have been reported to non-selectively inhibit the two cyclooxygenase (cox1 and cox2) isoforms , which are key enzymes in the inflammatory response.

Pharmacokinetics

The synthesis of similar compounds has been reported, which could potentially impact their bioavailability .

Result of Action

Compounds with similar structures have been reported to show potent analgesic and anti-inflammatory activities .

Action Environment

The synthesis of similar compounds has been reported to be influenced by environmental conditions such as temperature .

properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c21-15-8-6-14(7-9-15)19-23-20-25(24-19)16(13-28-20)10-11-22-18(26)12-27-17-4-2-1-3-5-17/h1-9,13H,10-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSWOKDENABHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2757710.png)

![N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2757715.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2757728.png)